N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
CAS No.: 1020057-04-8
Cat. No.: VC2618099
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1020057-04-8 |
---|---|
Molecular Formula | C16H17ClN2O2 |
Molecular Weight | 304.77 g/mol |
IUPAC Name | N-(4-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Standard InChI | InChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |
Standard InChI Key | PFHDDFNOSQBMLA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Canonical SMILES | CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Introduction
Chemical Identity and Properties
Basic Identification
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is an acetamide derivative characterized by specific functional groups including an amino group, methyl substituents, and a chlorophenoxy moiety. The compound is primarily identified by the following characteristics:
Parameter | Value |
---|---|
CAS Number | 1020057-04-8 |
Molecular Formula | C₁₆H₁₇ClN₂O₂ |
Molecular Weight | 304.77 g/mol |
IUPAC Name | N-(4-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
SMILES Code | CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C |
InChI | InChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |
InChIKey | PFHDDFNOSQBMLA-UHFFFAOYSA-N |
PubChem Compound | 28306539 |
This compound is registered with the specific CAS number 1020057-04-8, which distinguishes it from other structurally similar compounds .
Structural Characteristics
The molecular structure of N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide features:
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A 4-amino-2-methylphenyl group connected to an acetamide linkage
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A 4-chloro-3-methylphenoxy group attached to the acetamide component
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Two methyl groups: one on position 2 of the aminophenyl group and one on position 3 of the chlorophenoxy group
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An amino group at position 4 of one phenyl ring
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A chloro substituent at position 4 of the second phenyl ring
The structural arrangement gives the compound distinctive chemical and potentially biological properties.
Physical and Chemical Properties
The compound exhibits the following physical and chemical characteristics:
Property | Value |
---|---|
Physical State | Not specified in available data |
Solubility | Not specified in available data |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Flash Point | Not available |
LogP | Not specified in available data |
Polar Surface Area (PSA) | Not specified in available data |
Limited experimental physical property data is available for this compound in the current scientific literature .
Synthesis and Chemical Reactivity
Synthetic Routes
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Nucleophilic substitution reactions between 4-chloro-3-methylphenol and a haloacetate
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Subsequent amide formation with 4-amino-2-methylaniline
The exact optimization conditions, yields, and purification protocols would require dedicated synthetic studies .
Chemical Reactivity
The reactive sites in this molecule include:
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The amino group (-NH₂) that can undergo various transformations including acylation, alkylation, and diazotization
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The amide linkage (-NHCO-) that provides hydrogen bonding capabilities
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The ether linkage (-O-) that contributes to the molecule's polarity and potential interactions
These functional groups contribute to the compound's potential chemical behavior in various reaction environments.
Safety Parameter | Information |
---|---|
GHS Pictograms | Warning hazard symbol |
Hazard Statements | H315; H319; H335 |
Precautionary Statements | P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501 |
Signal Word | Warning |
DOT/IATA Classification | Not classified as hazardous material for transport |
These classifications indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Related Compounds
Structural Analogues
Several compounds share structural similarities with N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, including:
Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | 1020722-95-5 | C₁₆H₁₇ClN₂O₂ | Amino group at position 5 instead of position 4 |
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | 1020056-29-4 | C₁₆H₁₇ClN₂O₂ | Amino group at position 3 instead of position 4 |
N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | 1020057-15-1 | C₁₆H₁₇ClN₂O₂ | Methyl group at position 2 instead of position 3 on the chlorophenoxy ring |
N-(4-amino-2-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Not specified | C₁₅H₁₄Cl₂N₂O₂ | Chloro substituent instead of methyl at position 2 of the aminophenyl ring |
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide | Not specified | C₁₉H₂₄N₂O₂ | Isopropyl and methyl substituents instead of chloro and methyl |
These structural analogues may exhibit similar chemical properties while potentially demonstrating different biological activities based on their substitution patterns .
Functional Analogues
Functionally related compounds include:
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N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide (CAS: 307308-68-5): Contains a similar amino-methylphenoxy structure but with a different connectivity pattern
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N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 62593-57-1): Features a similar acetamide linkage but with different substitution patterns and a methoxyethoxy group instead of a phenoxy moiety
Spectroscopic Characterization
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IR spectroscopy: Expected absorption bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹), and C-O-C stretching (1200-1250 cm⁻¹)
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NMR spectroscopy: Characteristic proton signals for methyl groups (δ 2.0-2.5 ppm), aromatic protons (δ 6.5-7.5 ppm), NH₂ protons (δ 3.5-4.5 ppm), amide NH (δ 8.0-10.0 ppm), and methylene protons (δ 4.0-4.5 ppm)
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Mass spectrometry: Expected molecular ion peak at m/z 304.77 corresponding to the molecular weight
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